molecular formula C15H21NO2 B13688853 5,7-Di-tert-butylbenzisoxazol-3(2H)-one

5,7-Di-tert-butylbenzisoxazol-3(2H)-one

Cat. No.: B13688853
M. Wt: 247.33 g/mol
InChI Key: FLVOFMICOVGDSM-UHFFFAOYSA-N
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Description

5,7-Di-tert-butylbenzisoxazol-3(2H)-one . It has a molecular formula of C15H21NO2 and a molecular weight of 247.34 g/mol . This compound is a benzisoxazole derivative, characterized by the presence of two tert-butyl groups at the 5 and 7 positions of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Di-tert-butylbenzisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-di-tert-butylsalicylic acid with hydroxylamine hydrochloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the benzisoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5,7-Di-tert-butylbenzisoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho to the tert-butyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5,7-Di-tert-butylbenzisoxazol-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Di-tert-butylbenzisoxazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Di-tert-butylbenzoxazole
  • 5,7-Di-tert-butylbenzimidazole
  • 5,7-Di-tert-butylbenzothiazole

Uniqueness

5,7-Di-tert-butylbenzisoxazol-3(2H)-one is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

5,7-ditert-butyl-1,2-benzoxazol-3-one

InChI

InChI=1S/C15H21NO2/c1-14(2,3)9-7-10-12(18-16-13(10)17)11(8-9)15(4,5)6/h7-8H,1-6H3,(H,16,17)

InChI Key

FLVOFMICOVGDSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)ONC2=O

Origin of Product

United States

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